Ethyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate
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Overview
Description
Ethyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group attached to a benzoic acid core, with a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves multiple steps. One common method includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The benzoic acid derivative is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Coupling Reaction: The protected amino group is then coupled with the benzoic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the ester or amino groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which may further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the Boc-protected amino group, making it less versatile in certain synthetic applications.
Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
tert-Butyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate: Contains a tert-butyl ester group, which may have different reactivity and applications.
Uniqueness
This compound is unique due to its combination of an ethyl ester and a Boc-protected amino group, providing a balance of stability and reactivity that is valuable in various synthetic and research applications.
Properties
Molecular Formula |
C16H23NO4 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
ethyl 3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate |
InChI |
InChI=1S/C16H23NO4/c1-6-20-14(18)13-9-7-8-12(10-13)11(2)17-15(19)21-16(3,4)5/h7-11H,6H2,1-5H3,(H,17,19) |
InChI Key |
BWPQQPZMGPQVAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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